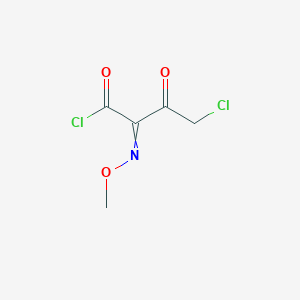
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. This compound is characterized by its unique structure, which includes a chloro group, a methoxyimino group, and an oxobutanoyl chloride moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(methoxyimino)-3-oxobutanoyl chloride typically involves the reaction of 4-chloro-2-(methoxyimino)-3-oxobutyric acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of the Acid: The 4-chloro-2-(methoxyimino)-3-oxobutyric acid is activated using thionyl chloride, which converts the carboxylic acid group into an acyl chloride group.
Reaction Conditions: The reaction is typically conducted at low temperatures, around -20 to -10°C, to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance efficiency and yield. The process involves the use of large-scale reactors and precise control of temperature and reaction time to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 4-chloro-2-(methoxyimino)-3-oxobutyric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Conditions: Low temperatures, inert atmosphere
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride is widely used in scientific research, particularly in the synthesis of cephalosporin antibiotics such as ceftriaxone and cefixime. These antibiotics are crucial in treating a variety of bacterial infections due to their broad-spectrum activity and low toxicity .
Wirkmechanismus
The mechanism of action of 4-chloro-2-(methoxyimino)-3-oxobutanoyl chloride involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The compound itself does not exhibit direct antibacterial activity but is essential in the formation of the active antibiotic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(methoxyimino)-3-oxobutyric acid
- 4-Chloro-2-(methoxycarbonylmethoxyimino)-3-oxobutyric acid
Uniqueness
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride is unique due to its specific structure, which makes it an ideal intermediate for the synthesis of cephalosporin antibiotics. Its reactivity and stability under controlled conditions make it a valuable compound in pharmaceutical research and production .
Eigenschaften
IUPAC Name |
4-chloro-2-methoxyimino-3-oxobutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO3/c1-11-8-4(5(7)10)3(9)2-6/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIZNAHHLNIUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C(=O)CCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90766840 |
Source


|
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90766840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117683-58-6 |
Source


|
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90766840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)


![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)

![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)




